![molecular formula C9H15N3O3 B2608293 Tert-butyl N-[(3-amino-1,2-oxazol-5-yl)methyl]carbamate CAS No. 2229488-54-2](/img/structure/B2608293.png)
Tert-butyl N-[(3-amino-1,2-oxazol-5-yl)methyl]carbamate
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Overview
Description
“Tert-butyl N-[(3-amino-1,2-oxazol-5-yl)methyl]carbamate” is a complex organic compound. It likely contains an oxazole ring, which is a five-membered ring containing one oxygen atom and one nitrogen atom . The “tert-butyl” and “carbamate” groups are common in organic chemistry, with the former being a type of alkyl group and the latter being derived from carbamic acid .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the oxazole ring and various functional groups. Oxazole is a five-membered heterocyclic compound with one oxygen and one nitrogen atom .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Oxazole derivatives have been found to exhibit a wide range of biological activities, which could influence their reactivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific structure. For instance, oxazoles are typically stable liquids at room temperature with a boiling point around 69 °C .
Scientific Research Applications
Synthesis and Chemical Transformations
Tert-butyl N-[(3-amino-1,2-oxazol-5-yl)methyl]carbamate is involved in various synthesis processes and chemical transformations. For instance, it is used as an intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291), through a rapid synthetic method involving acylation, nucleophilic substitution, and reduction (Zhao et al., 2017). Additionally, its derivatives, such as oxazolidinones, are produced by intramolecular nucleophilic attack in certain reactions, highlighting its role in heterocyclic chemistry (Agami et al., 1993).
Catalysis and Reaction Efficiency
In the field of catalysis, this compound plays a significant role. Indium(III) halides, for instance, have been shown to efficiently catalyze the N-tert-butoxycarbonylation of amines with this compound under solvent-free conditions, leading to the formation of N-tert-butyl-carbamates in excellent yields (Chankeshwara & Chakraborti, 2006). Such applications underscore its importance in enhancing reaction efficiency and selectivity in organic synthesis.
Structural and Molecular Studies
Structural and molecular studies often involve tert-butyl N-[(3-amino-1,2-oxazol-5-yl)methyl]carbamate. For example, its crystal structure has been analyzed in various studies to understand the molecular interactions and bonding patterns, as seen in works focusing on carbamate derivatives (Das et al., 2016). These studies contribute significantly to the field of crystallography and molecular design.
Medicinal Chemistry and Drug Design
In medicinal chemistry, tert-butyl N-[(3-amino-1,2-oxazol-5-yl)methyl]carbamate serves as a key intermediate in the design and synthesis of various pharmaceutical compounds. Its role in the synthesis of tert-butyl carbazate and subsequent antimicrobial activities illustrates its potential in drug discovery (Ghoneim & Mohamed, 2013).
Future Directions
properties
IUPAC Name |
tert-butyl N-[(3-amino-1,2-oxazol-5-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3/c1-9(2,3)14-8(13)11-5-6-4-7(10)12-15-6/h4H,5H2,1-3H3,(H2,10,12)(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXWFJPNNHNPFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NO1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[(3-amino-1,2-oxazol-5-yl)methyl]carbamate |
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